molecular formula C8H6F2O2 B1428616 2,4-Difluoro-6-methoxybenzaldehyde CAS No. 608515-57-7

2,4-Difluoro-6-methoxybenzaldehyde

Cat. No. B1428616
Key on ui cas rn: 608515-57-7
M. Wt: 172.13 g/mol
InChI Key: BLWLZXJCBNYJAP-UHFFFAOYSA-N
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Patent
US08357716B2

Procedure details

3,5-Difluoroanisole (50 g, 0.35 mol) was charged to a 3-neck flask fitted with thermometer, dropping funnel and argon bubbler. Dichloromethane (200 mL) was added and the solution was cooled in ice-water. Titanium (IV) chloride (61.5 mL, 0.56 mol) was added dropwise (15 min), followed by dropwise addition of α,α-dichloromethyl methyl ether (31.5 mL, 0.35 mol) so that the temperature was maintained <10° C. (approx 20 min). The reaction was stirred in ice-water for a further 140 min, poured into ice-water (1 L), then extracted thrice with DCM. The organic solutions were washed with water, brine then dried (MgSO4) and evaporated. The crude product was purified using the Versaflash (80×300 mm SiO2 cartridge, gradient from DCM to 5% EtOAc) in 7 separate batches to give the title compound (34.5 g, 57%) as an orange solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
61.5 mL
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
57%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[CH3:11][O:12]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl.ClCCl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH:11]=[O:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)OC
Step Two
Name
Quantity
31.5 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
61.5 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
was maintained <10° C. (approx 20 min)
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with DCM
WASH
Type
WASH
Details
The organic solutions were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
separate batches

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C(=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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